4-(4-甲氧基哌啶-1-基)苯甲酸

描述

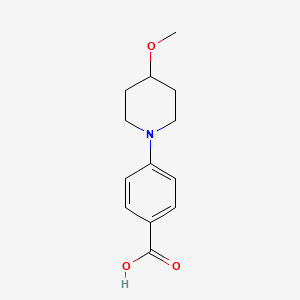

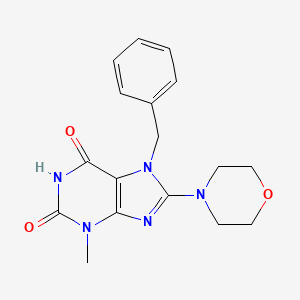

“4-(4-Methoxypiperidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is commonly used in the field of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “4-(4-Methoxypiperidin-1-yl)benzoic acid” consists of a benzoic acid group attached to a methoxypiperidinyl group . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methoxypiperidin-1-yl)benzoic acid” include a molecular weight of 235.28 and a molecular formula of C13H17NO3 . Other properties such as density, boiling point, melting point, and flash point are not available .作用机制

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves the inhibition of certain enzymes such as carbonic anhydrase. 4-(4-Methoxypiperidin-1-yl)benzoic acid binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme activity. 4-(4-Methoxypiperidin-1-yl)benzoic acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical and Physiological Effects:

4-(4-Methoxypiperidin-1-yl)benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(4-Methoxypiperidin-1-yl)benzoic acid inhibits the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 4-(4-Methoxypiperidin-1-yl)benzoic acid has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

实验室实验的优点和局限性

The advantages of using 4-(4-Methoxypiperidin-1-yl)benzoic acid in lab experiments include its ease of synthesis, stability, and potential application in various fields such as drug discovery, analytical chemistry, and material science. However, the limitations of using 4-(4-Methoxypiperidin-1-yl)benzoic acid in lab experiments include its potential toxicity and limited solubility in water.

未来方向

There are several future directions for the research and application of 4-(4-Methoxypiperidin-1-yl)benzoic acid. One direction is the development of 4-(4-Methoxypiperidin-1-yl)benzoic acid-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. Another direction is the synthesis of novel materials based on 4-(4-Methoxypiperidin-1-yl)benzoic acid for various applications such as gas storage, catalysis, and sensing. Additionally, further studies are needed to investigate the potential toxicity and safety of 4-(4-Methoxypiperidin-1-yl)benzoic acid in vivo.

科学研究应用

抗菌活性

该化合物已用于合成新型4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮衍生物 . 这些衍生物已显示出显著的抗菌和抗真菌活性,可与标准治疗方法媲美 . 抗菌活性通过与氧化还原酶(1XDQ 和 3QLS)蛋白质生物体的晶体结构的对接研究得到了进一步支持 .

药物开发

“4-(4-甲氧基哌啶-1-基)苯甲酸”可能在药物开发中发挥作用,作为设计新药的先导化合物. 它可能在开发靶向乙酰胆碱酯酶和其他酶的药物方面特别有用.

蛋白质组学研究

该化合物用于蛋白质组学研究 . 蛋白质组学是生物学的一个分支,研究蛋白质、它们的结构和功能。这种化合物可用于研究蛋白质相互作用、识别新蛋白质,并了解蛋白质如何促进疾病的进展。

属性

IUPAC Name |

4-(4-methoxypiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGCMZGIXJHKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)

![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)

![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)